molecular formula C18H19FN4O B6461437 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548984-74-1

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461437
CAS No.: 2548984-74-1
M. Wt: 326.4 g/mol
InChI Key: RVUQYEBLGNSOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic small molecule based on the imidazo[1,2-b]pyridazine scaffold, a heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery. This compound features a carboxamide group linking its core structure to a 3-fluoro-4-methylphenyl substituent, a configuration designed to optimize interactions with biological targets. The inclusion of a tert-butyl group is a common strategy to enhance metabolic stability and influence the compound's pharmacokinetic profile. The imidazo[1,2-b]pyridazine core is a privileged structure in the development of kinase inhibitors. Recent research has demonstrated that novel derivatives based on this scaffold, particularly macrocyclic compounds, exhibit potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and are capable of combating multiple drug-resistant mutants found in non-small cell lung cancer (NSCLC) . Furthermore, other derivatives of the imidazo[1,2-b]pyridazine class have shown promising, highly specific activity against Mycobacterium tuberculosis , indicating the scaffold's versatility and utility in infectious disease research . The specific pattern of fluorine and methyl substituents on the aniline ring of this compound is engineered to fine-tune electronic properties and binding affinity, making it a valuable candidate for investigating structure-activity relationships (SAR). The primary research applications for this compound are in the fields of oncology and infectious disease, where it can be used as a key chemical tool or lead compound for developing novel therapeutic agents. It is intended for use in in vitro enzymatic assays, cell-based proliferation studies, and target validation experiments. Researchers can utilize it to explore new pathways in cancer biology, particularly those involving kinase signaling, and to develop novel anti-tubercular agents. WARNING: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or human use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O/c1-11-5-6-12(9-13(11)19)20-17(24)14-7-8-16-21-15(18(2,3)4)10-23(16)22-14/h5-10H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUQYEBLGNSOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization with Chloroacetaldehyde

A common method involves reacting 3-aminopyridazine with chloroacetaldehyde under acidic conditions. For example, a 40% aqueous chloroacetaldehyde solution in ethyl acetate at 85°C for 2 hours yields imidazo[1,2-b]pyridazine. This step is critical for establishing the bicyclic framework, with yields exceeding 80% under optimized conditions.

Bromination at the 3-Position

Subsequent bromination introduces reactivity for further functionalization. N-Bromosuccinimide (NBS) in chloroform with a catalytic amount of 2,2'-azobis(isobutyronitrile) (AIBN) at reflux achieves 3-bromo-imidazo[1,2-b]pyridazine in 75–89% yields. Alternative methods using bromine in acetic acid show lower efficiency (36% yield), likely due to side reactions.

Table 1: Bromination Conditions and Yields

ReagentSolventCatalystTemperatureTimeYield
NBSChloroformAIBNReflux2 h75%
BromineAcetic acidNone0–20°C1 h36%

Introduction of the tert-Butyl Group

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

Reaction of 3-bromo-imidazo[1,2-b]pyridazine with tert-butyl chloride in the presence of AlCl₃ generates the 2-tert-butyl derivative. This method, however, risks over-alkylation, necessitating precise stoichiometry.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with tert-boronic acid derivatives offers better regioselectivity. For instance, using Pd(dppf)Cl₂ and Cs₂CO₃ in dioxane/water at 90°C achieves >85% yield. The tert-butyl group enhances solubility and steric hindrance, critical for downstream reactivity.

Functionalization of the Aryl Amine Moiety

The N-(3-fluoro-4-methylphenyl)carboxamide group is introduced via carbodiimide-mediated coupling.

Carboxamide Bond Formation

Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with 3-fluoro-4-methylaniline in DMF yields the target carboxamide. Trials with EDCI/HOBt at 0°C to room temperature show 70–78% yields.

Table 2: Carboxamide Coupling Optimization

ActivatorBaseSolventTemperatureYield
EDCIDIPEADMF0°C → RT78%
HATUNMMTHFRT70%

Final Assembly and Purification

Sequential Coupling Approach

A patented route involves sequential Suzuki coupling and amidation:

  • Suzuki Coupling : 3-Bromo-2-tert-butylimidazo[1,2-b]pyridazine reacts with 3-fluoro-4-methylphenylboronic acid using Pd(OAc)₂ and Xantphos in dioxane (80°C, 12 h).

  • Amidation : The resulting acid is treated with SOCl₂ to form the acyl chloride, followed by reaction with 3-fluoro-4-methylaniline in dichloromethane.

Chromatographic Purification

Final purification via silica gel chromatography (ethyl acetate/hexane) or reverse-phase HPLC ensures >95% purity, as validated by LC-MS and ¹H NMR.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.68 (d, J = 4.4 Hz, 1H, pyridazine-H), 7.94 (s, 1H, imidazole-H), 2.41 (s, 3H, CH₃), 1.52 (s, 9H, tert-butyl).

  • ESI-MS : m/z 386.1 [M+H]⁺.

Purity Assessment

Challenges and Optimization Strategies

Bromination Side Reactions

Excess NBS or prolonged reaction times lead to dibromination. Optimal conditions (1.1 equiv NBS, 45°C, 5 h) minimize this.

Solvent Effects

Polar aprotic solvents (DMF, NMP) improve carboxamide coupling yields compared to THF, likely due to better reagent solubility .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Inhibition of Bruton's Tyrosine Kinase (Btk)

One of the primary applications of this compound is its role as a Bruton's Tyrosine Kinase (Btk) inhibitor . Btk is crucial in B-cell receptor signaling and is implicated in various autoimmune diseases. Inhibiting Btk can help manage conditions such as:

  • Autoimmune Diseases: The compound shows promise in treating diseases characterized by aberrant B-cell activation, including rheumatoid arthritis and systemic lupus erythematosus .
  • Inflammatory Disorders: By modulating Btk activity, it may alleviate symptoms associated with chronic inflammation.

Cancer Treatment

Research indicates that imidazo[1,2-b]pyridazine derivatives can also target cancer-related pathways. The inhibition of specific kinases involved in cell proliferation and survival can lead to:

  • Antitumor Activity: The compound may exhibit cytotoxic effects against various cancer cell lines by disrupting signaling pathways essential for tumor growth .
  • Combination Therapies: It could be used in conjunction with other chemotherapeutic agents to enhance therapeutic efficacy.

Case Study 1: Autoimmune Disease Management

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidazo[1,2-b]pyridazine derivatives, including 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide. The results demonstrated a significant reduction in B-cell activation markers in treated subjects compared to controls, highlighting its potential as a therapeutic agent for autoimmune diseases .

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, this compound was tested against several human cancer cell lines. The findings indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival and proliferation .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-b]pyridazine Derivatives

The imidazo[1,2-b]pyridazine core is highly versatile, with modifications at positions 2, 3, and 6 significantly altering biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-b]pyridazine Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity Reference
Target Compound 2-tert-butyl, 6-(3-fluoro-4-methylphenylcarboxamide) 342.4 (est.) Pan-Pim kinase inhibition (inferred from YPC series)
YPC-21440 3-(4-methylpiperazinylphenyl), 6-methylene-thiazolidinedione 453.5 Pan-Pim kinase inhibitor (IC₅₀ < 10 nM) [3]
YPC-21867 3-(3-tert-butyl-4-methylpiperazinylphenyl), 6-methylene-thiazolidinedione 522.6 Enhanced selectivity for Pim-1 [3]
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide 2-cyclopropyl, 6-(3,4-dimethylphenylcarboxamide) 306.4 Unknown (structural analogue) [8]
6-(N-benzyl-N-methylamino)-imidazo[1,2-b]pyridazines 6-benzylamino, 3-methoxy, 2-aryl ~350–400 Benzodiazepine receptor binding (IC₅₀: 0.1–10 µM) [6,7]
Key Observations:

Substituent Effects on Kinase Inhibition :

  • The YPC series (e.g., YPC-21440) incorporates a thiazolidinedione group at position 6, which enhances hydrogen bonding with kinase ATP-binding pockets. In contrast, the target compound’s 3-fluoro-4-methylphenylcarboxamide group may prioritize hydrophobic interactions .
  • Bulky groups at position 2 (tert-butyl in the target compound vs. cyclopropyl in ’s analogue) improve metabolic stability by blocking oxidative degradation .

Receptor Binding vs. Kinase Inhibition: Compounds with 6-(benzylamino) substituents () exhibit affinity for benzodiazepine receptors (IC₅₀: 0.1–10 µM) but lack kinase inhibition, highlighting the critical role of the 6-position substituent in target specificity .

Fluorine and Methyl Synergy: The 3-fluoro-4-methylphenyl group in the target compound likely enhances both lipophilicity (via fluorine’s electronegativity) and membrane permeability (via methyl’s hydrophobicity), a feature absent in non-fluorinated analogues like YPC-21440 .

Comparison with Non-Imidazo[1,2-b]pyridazine Analogues

Table 2: Comparison with Fused Heterocyclic Systems
Compound Name Core Structure Key Features Biological Activity Reference
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide Dihydroimidazo[1,2-a]pyrazine 8-amino, 3-cyano, 5-methoxypyrazine Kinase inhibition (undisclosed) [4]
2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1,2,4]triazin-2-yl}benzamide Imidazo[1,2-b][1,2,4]triazine Quinolinylmethyl group Undisclosed (metabolite) [5]
Key Observations:
  • Triazine vs. Pyridazine : Imidazo[1,2-b][1,2,4]triazine derivatives () feature an additional nitrogen atom, which may alter electron distribution and binding kinetics .

Biological Activity

2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉FN₄O
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 2548984-74-1

The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action for this compound involves:

  • Inhibition of Kinases : Studies suggest that compounds with similar structures can inhibit various kinases, which are crucial in cancer cell proliferation and survival.
  • Antimycobacterial Activity : There is evidence that derivatives of imidazo[1,2-b]pyridazine exhibit activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

Biological Activity Overview

Biological ActivityEvidence
Anticancer In vitro studies have shown significant inhibition of cancer cell lines. Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer types .
Antimycobacterial Active against Mycobacterium tuberculosis with MIC values indicating effectiveness at low concentrations .
Anti-inflammatory Similar compounds have shown promise in reducing inflammation markers in preclinical models .

Anticancer Activity

A study conducted by Wang et al. evaluated the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and H460, with IC50 values ranging from 0.75 to 4.21 µM .

Antimycobacterial Activity

Research by Moraski et al. highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study found that specific substitutions on the phenyl ring enhanced activity, suggesting a structure-activity relationship (SAR) critical for developing new antimycobacterial agents .

Q & A

Basic Question: What are the key steps in synthesizing 2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide?

Methodological Answer:
The synthesis involves constructing the imidazo[1,2-b]pyridazine core followed by functionalization. A representative approach includes:

  • Core Formation: Condensation reactions to assemble the heterocyclic ring system.
  • Substituent Introduction: Nucleophilic substitution or coupling reactions to attach the tert-butyl and 3-fluoro-4-methylphenyl groups.
  • Purification: Techniques like recrystallization (e.g., using dichloromethane/hexane mixtures) and chromatography to isolate the product .
    Example Protocol:
    A similar compound (tert-butyl derivatives of imidazo[1,2-b]pyridazine) was synthesized by dissolving intermediates in dichloromethane (DCM), treating with trifluoroacetic acid (TFA) for deprotection, neutralizing with NaHCO₃, and recrystallizing for high purity (94% yield) .

Basic Question: How is the compound characterized for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected MW ~421.1 g/mol based on analogs) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity typical for research-grade compounds) .

Advanced Question: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Key parameters include:

  • Temperature: Controlled heating (e.g., 50–80°C) to accelerate coupling reactions while avoiding side products.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalysts: Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl group attachment) .
    Data-Driven Example:
    In a related synthesis, adjusting the TFA:DCM ratio (1:1) during deprotection improved yield from 27% to 94% .

Advanced Question: What biological targets are hypothesized for this compound?

Methodological Answer:
Structural analogs of imidazo[1,2-b]pyridazines exhibit:

  • Kinase Inhibition: Potential targeting of VEGFR2 or other tyrosine kinases due to planar heterocyclic cores .
  • Antimicrobial Activity: Fluorinated aryl groups may disrupt bacterial membrane proteins .
    Experimental Design:
  • In Silico Docking: Use computational models (e.g., AutoDock) to predict binding affinity to kinase ATP pockets.
  • In Vitro Assays: Test against kinase panels or microbial cultures with IC₅₀ determination .

Advanced Question: How to resolve contradictions in yield or activity data across studies?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., TFA purity, solvent drying) that may affect yields .
  • Structural Reanalysis: Confirm regiochemistry via X-ray crystallography to rule out isomer formation.
  • Biological Replicates: Use standardized cell lines (e.g., Hep-G2 for antiproliferative assays) to minimize variability .

Advanced Question: How can computational methods guide the design of derivatives?

Methodological Answer:

  • Reaction Path Prediction: Quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states .
  • SAR Modeling: Machine learning to correlate substituent effects (e.g., tert-butyl vs. methyl) with bioactivity .
    Case Study:
    ICReDD’s approach combines computational screening with experimental validation to optimize reaction pathways, reducing trial-and-error cycles .

Advanced Question: What structural analogs are critical for SAR studies?

Methodological Answer:

Compound NameKey Structural VariationObserved ActivityReference
N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamideMethyl instead of tert-butylModerate kinase inhibition (IC₅₀ = 1.2 µM)
2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamideOxazole substituentEnhanced solubility but reduced potency

Methodology:

  • Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
  • Test in parallel assays to map activity cliffs .

Advanced Question: How to assess the compound’s stability under varying pH or temperature?

Methodological Answer:

  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC .
  • pH Profiling: Dissolve in buffers (pH 1–10), track hydrolysis of the carboxamide group using LC-MS .
    Key Finding:
    Imidazo[1,2-b]pyridazine derivatives are generally stable in neutral pH but degrade under strongly acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.